molecular formula C30H24F7N5O3 B3729217 N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

Cat. No.: B3729217
M. Wt: 635.5 g/mol
InChI Key: FEPVRPKMJGLMDC-DVRIZHICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features multiple functional groups, including fluorophenyl, methoxyphenyl, and pentafluoroethyl, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include fluorophenyl derivatives, methoxyphenyl compounds, and pentafluoroethyl reagents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of methoxy and fluorophenyl groups allows for selective oxidation reactions, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed on specific functional groups, such as the carbonyl group, to yield reduced derivatives.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo nucleophilic or electrophilic substitution reactions, resulting in the formation of new compounds with modified properties.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity, which may allow for the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pentafluoroethyl group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Compared to other similar compounds, N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:

    N-(4-FLUOROPHENYL)-4-METHYLBENZYLAMINE: A compound with a simpler structure but similar fluorophenyl group.

    4-FLUORO-N-(2-METHYLPENTAN-2-YL)ANILINE: Another fluorophenyl derivative with different substituents and reactivity.

Properties

IUPAC Name

N-[(E)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24F7N5O3/c1-44-25-11-2-17(12-19(25)16-45-22-9-7-21(32)8-10-22)15-38-40-28(43)24-14-27-39-23(18-3-5-20(31)6-4-18)13-26(42(27)41-24)29(33,34)30(35,36)37/h2-12,14-15,23,26,39H,13,16H2,1H3,(H,40,43)/b38-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPVRPKMJGLMDC-DVRIZHICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)F)C(C(F)(F)F)(F)F)COC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)F)C(C(F)(F)F)(F)F)COC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24F7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
Reactant of Route 2
N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
Reactant of Route 4
N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE
Reactant of Route 5
N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

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